Hydrogen Bond Donor Capacity: 2-Methyl-6-(propylamino)nicotinic acid vs. 6-(Methyl(propyl)amino)nicotinic acid
2-Methyl-6-(propylamino)nicotinic acid carries a secondary propylamino group at the 6-position, contributing one hydrogen bond donor (NH) in addition to the carboxylic acid OH, for a total of two HBDs [1]. In contrast, 6-(methyl(propyl)amino)nicotinic acid (CHEMBL238387) possesses a tertiary amine at the 6-position that lacks a hydrogen bond donor, yielding a total HBD count of only one (carboxylic acid OH alone) [2]. This difference directly affects the compound's ability to engage in directional hydrogen-bonding interactions with biological targets. The additional HBD in the target compound may be critical for binding to receptor pockets requiring a secondary amine hydrogen bond, as seen in nicotinic acetylcholine receptor pharmacophore models where the protonated amine acts as a key hydrogen-bond donor to aromatic cage residues [3].
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 HBD (carboxylic acid OH + secondary amine NH) |
| Comparator Or Baseline | 1 HBD for 6-(methyl(propyl)amino)nicotinic acid (CHEMBL238387, CAS 960060-94-0) – carboxylic acid OH only |
| Quantified Difference | 2-fold increase in HBD count; presence of an additional geometrically defined hydrogen-bond vector at the 6-position |
| Conditions | Computed property; PubChem 2024 release (target) and GLASS Ligand database (comparator) |
Why This Matters
For researchers designing ligand-binding assays or evaluating target engagement, the presence of a secondary amine HBD creates an interaction motif that cannot be replicated by tertiary amine analogs, directly impacting binding mode and selectivity hypotheses.
- [1] PubChem. (2024). Compound Summary for CID 79884893: 2-Methyl-6-(propylamino)nicotinic acid. View Source
- [2] Zhanggroup GLASS Database. (n.d.). Ligand Entry: CHEMBL238387 – 6-[methyl(propyl)amino]pyridine-3-carboxylic acid. View Source
- [3] Xing, H. et al. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 nAChRs. Mol Pharmacol, 98(2), 168–180. View Source
